molecular formula C23H17N3O8 B11652196 methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B11652196
M. Wt: 463.4 g/mol
InChI Key: VNMLMCZKFKVSRU-WQRHYEAKSA-N
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Description

Methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrazolidinone moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, often involving the use of acid catalysts.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Pyrazolidinone Moiety: This involves the reaction of hydrazine derivatives with diketones under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or antimicrobial properties, which could be explored in drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4Z)-4-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate
  • Methyl 4-[(4Z)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate

Uniqueness

Compared to similar compounds, methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both a methoxy and a nitro group on the furan ring

Properties

Molecular Formula

C23H17N3O8

Molecular Weight

463.4 g/mol

IUPAC Name

methyl 4-[(4Z)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C23H17N3O8/c1-32-15-7-9-17(19(12-15)26(30)31)20-10-8-16(34-20)11-18-21(27)24-25(22(18)28)14-5-3-13(4-6-14)23(29)33-2/h3-12H,1-2H3,(H,24,27)/b18-11-

InChI Key

VNMLMCZKFKVSRU-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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